Hydrogen-Bond Donor/Acceptor Topology Differentiates Target Compound from Non-Hydroxylated and Para-Substituted Analogs
The target compound possesses three hydrogen-bond donors (urea NH ×2, hydroxyl OH) and three hydrogen-bond acceptors (urea C=O, thiophene S, hydroxyl O), yielding a total HBD count of 3 and HBA count of 3 [1]. In contrast, the non-hydroxylated analog 1-(2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea has only two HBDs (urea NH ×2) and two HBAs (C=O, thiophene S), eliminating a key hydrogen-bonding interaction point [1]. The para-tolyl isomer 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea, while retaining the same HBD/HBA counts, alters the spatial orientation of the methyl group, which in urea-based kinase and epoxide hydrolase inhibitor series has been associated with significant shifts in target binding affinity and selectivity [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and substitution geometry |
|---|---|
| Target Compound Data | HBD = 3, HBA = 3; ortho-methyl substitution on phenyl ring; hydroxyl present on ethyl linker [1] |
| Comparator Or Baseline | 1-(2-(Thiophen-3-yl)ethyl)-3-(o-tolyl)urea: HBD = 2, HBA = 2, no hydroxyl; 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea: HBD = 3, HBA = 3, para-methyl |
| Quantified Difference | ΔHBD = +1, ΔHBA = +1 vs. non-hydroxylated analog; positional isomerism (ortho vs. para) with no change in HBD/HBA counts [1] |
| Conditions | Computed molecular descriptors from PubChem (release 2021.05.07); structural comparison via SMILES [1] |
Why This Matters
The additional hydroxyl HBD and ortho-methyl geometry create a distinct pharmacophoric pattern that cannot be replicated by non-hydroxylated or para-substituted analogs, directly impacting molecular recognition in biological targets.
- [1] PubChem. Compound Summary for CID 52992660. https://pubchem.ncbi.nlm.nih.gov/compound/52992660 (accessed 2026-05-09). View Source
- [2] Liu, J. Y.; et al. Pharmacological Reports 2009, 61 (5), 824–831. Substituted urea and thiourea soluble epoxide hydrolase inhibitors: importance of the linker and aryl substitution pattern. View Source
